molecular formula C8H7Cl2NO4 B14376926 Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate CAS No. 89938-80-7

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate

Cat. No.: B14376926
CAS No.: 89938-80-7
M. Wt: 252.05 g/mol
InChI Key: ROYMGYCGHDNMTR-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is an organic compound with the molecular formula C8H7Cl2NO4. It is characterized by the presence of a pyrrole ring substituted with two chlorine atoms and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate can be synthesized through organic synthesis methods. One common approach involves the reaction of 3,4-dichloromaleic anhydride with ethyl glycinate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is unique due to the presence of chlorine atoms on the pyrrole ring, which can significantly influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications .

Properties

CAS No.

89938-80-7

Molecular Formula

C8H7Cl2NO4

Molecular Weight

252.05 g/mol

IUPAC Name

ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate

InChI

InChI=1S/C8H7Cl2NO4/c1-2-15-4(12)3-11-7(13)5(9)6(10)8(11)14/h2-3H2,1H3

InChI Key

ROYMGYCGHDNMTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

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